4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol
Overview
Description
4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H5ClF4O. It is a benzyl alcohol derivative characterized by the presence of fluorine, chlorine, and trifluoromethyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The benzene ring undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Corresponding hydrocarbon
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved drug-like properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-chloro-5-(trifluoromethyl)benzaldehyde
- 4-Fluoro-3-chloro-5-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl chloride
Uniqueness
4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol is unique due to the combination of fluorine, chlorine, and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
[3-chloro-4-fluoro-5-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2,14H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMIZZFUMCPJCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219899 | |
Record name | 3-Chloro-4-fluoro-5-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381229-75-0 | |
Record name | 3-Chloro-4-fluoro-5-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=381229-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-fluoro-5-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101219899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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